![molecular formula C18H16BrNO3S B15037363 [4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B15037363.png)
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate is an organic compound that features a bromine atom, a morpholine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate typically involves a multi-step process:
Formation of the Morpholine-4-carbothioyl Intermediate: This step involves the reaction of morpholine with carbon disulfide in the presence of a base to form morpholine-4-carbothioyl.
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide.
Esterification: The final step involves the esterification of the brominated phenyl ring with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholine-4-carbothioyl group.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the de-brominated phenyl benzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the morpholine ring and the bromine atom can influence the biological activity of the resulting molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique structure allows for modifications that can enhance material properties.
Mechanism of Action
The mechanism of action of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- [4-bromo-2-(morpholine-4-carbothioyl)phenyl] acetate
- [4-chloro-2-(morpholine-4-carbothioyl)phenyl] benzoate
- [4-bromo-2-(piperidine-4-carbothioyl)phenyl] benzoate
Uniqueness
The uniqueness of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate lies in its specific combination of functional groups. The presence of both the bromine atom and the morpholine-4-carbothioyl group provides distinct reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H16BrNO3S |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] benzoate |
InChI |
InChI=1S/C18H16BrNO3S/c19-14-6-7-16(23-18(21)13-4-2-1-3-5-13)15(12-14)17(24)20-8-10-22-11-9-20/h1-7,12H,8-11H2 |
InChI Key |
ACVFRZCDKFKNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


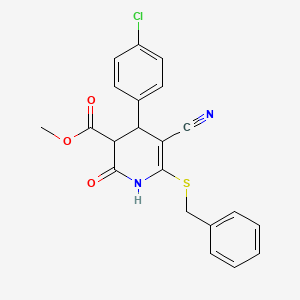
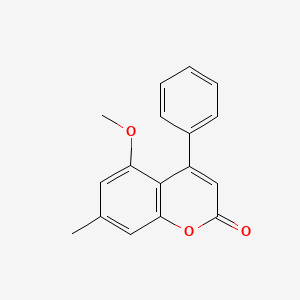
![Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B15037298.png)
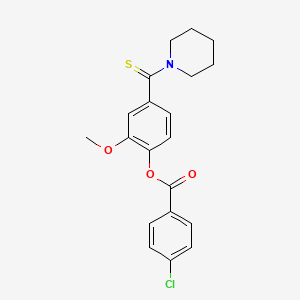
![3-methyl-1-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B15037303.png)
![N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B15037314.png)
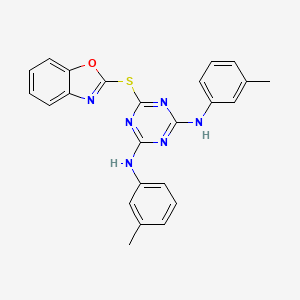
![Ethyl 5-acetyl-2-{[(4-fluorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15037329.png)
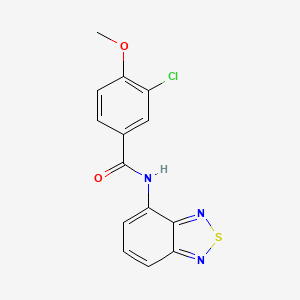
![pentyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B15037338.png)
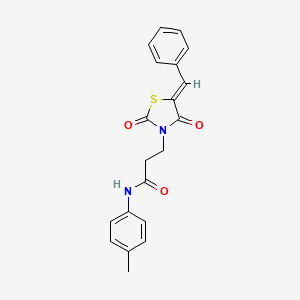
![2-(4-Benzyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15037343.png)

![(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15037349.png)
